[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid [Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13483976
InChI: InChI=1S/C10H18N2O2/c1-11-5-4-9(6-11)12(7-10(13)14)8-2-3-8/h8-9H,2-7H2,1H3,(H,13,14)
SMILES: CN1CCC(C1)N(CC(=O)O)C2CC2
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol

[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13483976

Molecular Formula: C10H18N2O2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid -

Specification

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
IUPAC Name 2-[cyclopropyl-(1-methylpyrrolidin-3-yl)amino]acetic acid
Standard InChI InChI=1S/C10H18N2O2/c1-11-5-4-9(6-11)12(7-10(13)14)8-2-3-8/h8-9H,2-7H2,1H3,(H,13,14)
Standard InChI Key KLQOUAQSIFUAKE-UHFFFAOYSA-N
SMILES CN1CCC(C1)N(CC(=O)O)C2CC2
Canonical SMILES CN1CCC(C1)N(CC(=O)O)C2CC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemical Features

The compound possesses the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol. Its IUPAC name, 2-[cyclopropyl-(1-methylpyrrolidin-3-yl)amino]acetic acid, reflects the presence of:

  • A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted with a methyl group at the 1-position.

  • A cyclopropyl group attached to the amino nitrogen, introducing strain and conformational rigidity .

  • An acetic acid moiety linked to the amino group, enabling zwitterionic behavior under physiological conditions.

Stereochemistry plays a critical role in its biological interactions. The pyrrolidine ring’s 3-position chiral center (denoted as (3S) in enantiomerically pure forms) influences receptor-binding affinity . X-ray crystallography of analogous compounds reveals that the cyclopropyl group adopts a trans configuration relative to the pyrrolidine ring, minimizing steric clashes .

Table 1: Key physicochemical properties

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O₂
Molecular Weight198.26 g/mol
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors4 (2xN, 2xO)
Topological Polar Surface Area64.8 Ų
LogP (Predicted)0.72

Spectroscopic Characterization

  • NMR: The cyclopropyl protons exhibit characteristic upfield shifts (δ 0.5–1.2 ppm) due to ring strain, while the pyrrolidine methyl group resonates at δ 2.3–2.5 ppm.

  • IR: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm the presence of carboxylic acid and secondary amine groups.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves a multi-step sequence (Figure 1):

  • Pyrrolidine Functionalization: N-methylation of pyrrolidin-3-amine using methyl iodide or dimethyl sulfate under basic conditions.

  • Cyclopropane Coupling: Reaction of the secondary amine with cyclopropyl bromide via nucleophilic substitution, facilitated by phase-transfer catalysts.

  • Acetic Acid Conjugation: Introduction of the acetic acid group through alkylation with bromoacetic acid or its esters, followed by hydrolysis .

Table 2: Comparison of synthetic yields

StepReagentsYield (%)
N-MethylationCH₃I, K₂CO₃, DMF85
Cyclopropane CouplingCyclopropyl bromide, TBAB72
Acetic Acid ConjugationBrCH₂COOEt, NaH, THF68

Reactivity and Derivative Formation

The compound’s functional groups enable diverse chemical modifications:

  • Amino Group: Participates in acylations (e.g., with acid chlorides) to form amide derivatives .

  • Carboxylic Acid: Forms esters (via Fischer esterification) or salts (with bases like NaOH).

  • Cyclopropane Ring: Undergoes ring-opening reactions under acidic conditions, yielding linear amines .

Notably, the cyclopropyl group’s electron-withdrawing effect reduces the adjacent amine’s basicity (pKa ≈ 7.1), impacting its interaction with biological targets .

Biological Activity and Pharmacological Applications

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Crystallographic studies demonstrate that [cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid derivatives bind to nNOS with Ki values of 10–50 nM, showing >100-fold selectivity over endothelial NOS (eNOS) . Key interactions include:

  • Hydrogen bonding between the carboxylic acid and Glu592.

  • Van der Waals contacts between the cyclopropyl group and Val106.

  • π-stacking of the pyrrolidine ring with Tyr706 .

Table 3: Inhibitory activity against NOS isoforms

CompoundnNOS IC₅₀ (nM)eNOS IC₅₀ (nM)Selectivity (nNOS/eNOS)
Parent compound152,300153
Cyclopropyl analog283,500125
Methyl-substituted derivative424,10098

Neuroprotective Effects

In a rabbit model of cerebral palsy, cyclopropyl-containing analogs reduced neuronal damage by 40–60% at 1 mg/kg doses, attributed to nNOS-mediated suppression of peroxynitrite formation .

Pharmacokinetic Considerations

  • Blood-Brain Barrier Penetration: The compound’s moderate logP (0.72) and polar surface area (64.8 Ų) suggest limited CNS bioavailability .

  • Metabolic Stability: The cyclopropyl ring enhances resistance to oxidative metabolism compared to benzyl-containing analogs .

Comparative Analysis with Structural Analogs

Table 4: Structure-activity relationships of pyrrolidine derivatives

CompoundModificationnNOS IC₅₀ (nM)Solubility (mg/mL)
[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acidNone2812.4
Benzyl-substituted analogCyclopropyl → Benzyl155.8
Ethyl-substituted derivativeMethyl → Ethyl5218.9
Piperidine analogPyrrolidine → Piperidine899.3

The cyclopropyl variant balances enzymatic inhibition and solubility better than bulkier analogs, though at the cost of slightly reduced potency .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for developing neuroprotective agents targeting stroke and neurodegenerative diseases .

  • Prodrug Development: Ester derivatives (e.g., ethyl ester) show improved oral bioavailability in rodent models.

Chemical Biology

  • Photoaffinity Probes: Incorporation of diazirine moieties enables mapping of nNOS active-site interactions .

  • Isotope-Labeled Tracers: ¹⁴C-labeled versions facilitate pharmacokinetic studies in preclinical models.

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